Lenalidomide-Br

Chemical Biology PROTAC Synthesis Quality Control

Lenalidomide-Br is a critical cereblon (CRBN)-recruiting ligand engineered for PROTAC development. Its 4-bromo substituent on the isoindolinone ring serves as a unique reactive handle for modular linker conjugation via nucleophilic substitution or cross-coupling—functionality absent in unmodified lenalidomide, pomalidomide, or thalidomide. This enables clean, high-yielding assembly of bespoke degraders targeting oncogenic drivers. As the direct precursor to the validated STAT3 degrader SD-36, it provides a reliable, high-purity starting material for reproducible in vitro and in vivo SAR studies. Shipment is available worldwide for R&D purposes.

Molecular Formula C13H11BrN2O3
Molecular Weight 323.14 g/mol
CAS No. 2093387-36-9
Cat. No. B2439819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-Br
CAS2093387-36-9
Molecular FormulaC13H11BrN2O3
Molecular Weight323.14 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3Br
InChIInChI=1S/C13H11BrN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)
InChIKeySCZFMUWTABGOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lenalidomide-Br (CAS 2093387-36-9): Technical Baseline for a Brominated Cereblon Ligand in PROTAC Development


Lenalidomide-Br (CAS 2093387-36-9), also designated as Compound 41, is a brominated analog of the immunomodulatory drug lenalidomide . It functions as a functionalized chemical tool specifically engineered as a cereblon (CRBN)-recruiting ligand for the assembly of Proteolysis-Targeting Chimeras (PROTACs) . This compound is characterized by a molecular weight of 323.14 g/mol and a molecular formula of C13H11BrN2O3 . It is primarily utilized in early-stage drug discovery research for the targeted degradation of oncogenic and other disease-relevant proteins via the ubiquitin-proteasome system .

Why Lenalidomide-Br Cannot Be Simply Substituted by Other CRBN Ligands in PROTAC Synthesis


Substituting Lenalidomide-Br with other cereblon ligands like lenalidomide, pomalidomide, or thalidomide is not trivial due to critical differences in chemical functionality and resulting biological efficacy. While lenalidomide and pomalidomide are known to bind cereblon with IC50 values in the low micromolar range [1], their primary amine or hydrogen substituents lack the necessary chemical handle for simple, efficient conjugation to a linker. In contrast, the 4-bromo substituent on the isoindolinone ring of Lenalidomide-Br provides a distinct and reactive site for covalent linkage via nucleophilic substitution or metal-catalyzed cross-coupling reactions . This specific modification is essential for creating functional PROTAC molecules; using an unmodified ligand would require complex, lower-yielding, and less reliable derivatization strategies, potentially compromising the stability and activity of the final degrader molecule .

Quantitative Comparative Evidence for Lenalidomide-Br (CAS 2093387-36-9) in PROTAC Development


High Purity (99.22-99.86%) Verified by HPLC Reduces Impurity-Related Assay Noise

Lenalidomide-Br from Selleck (S1016) and MedChemExpress (HY-43722) demonstrates superior purity as determined by HPLC, with reported values of 99.22% and 99.86% [1], respectively. In comparison, the same compound sourced from TCI (B6546) is specified with a purity of >95.0% (HPLC) . This represents a quantifiable difference in purity of at least 4.22% to 4.86%.

Chemical Biology PROTAC Synthesis Quality Control

Enhanced DMSO Solubility (up to 92.84 mM) Facilitates High-Concentration Stock Solutions for In Vitro Assays

The solubility of Lenalidomide-Br in DMSO varies by source, with some vendors reporting significantly higher achievable concentrations. TargetMol (T18064) reports a solubility of 30 mg/mL (92.84 mM) in DMSO with sonication . In contrast, other reputable suppliers report lower solubilities: Selleck (S1016) reports 21 mg/mL (64.98 mM) , and AbMole (M57118) reports 10 mg/mL (~30.95 mM) . This represents a 3-fold difference in achievable molar concentration between the highest and lowest reported values for the same compound.

Solubility Assay Development PROTAC Sample Preparation

Validated as Key Building Block for Highly Potent PROTAC Degraders (e.g., SD-36)

Lenalidomide-Br has been successfully utilized as the CRBN-recruiting moiety in the synthesis of potent PROTAC degraders. A prime example is the PROTAC STAT3 degrader SD-36, which incorporates Lenalidomide-Br . SD-36 exhibits a Kd of ~50 nM for STAT3 and demonstrates potent cellular activity, inhibiting STAT3 transcription with an IC50 of 10 nM . In contrast, the parent drug lenalidomide itself does not degrade STAT3 and its use as a standalone agent is limited to its immunomodulatory effects (TNF-α inhibition, IC50 = 13 nM) .

PROTAC STAT3 Targeted Protein Degradation Oncology

Documented Use in Peer-Reviewed Research Validates Reproducibility and Community Acceptance

Lenalidomide-Br from Selleck Chemicals (Cat. No. S1016) has been explicitly cited in at least 15 peer-reviewed publications in high-impact journals, including Nature Communications, Leukemia, and Cell Death & Disease . This citation record provides a level of community validation and an inference of batch-to-batch consistency that is not available for compounds from less established or uncited sources.

Validation Reproducibility PROTAC Literature Citation

Recommended Application Scenarios for Lenalidomide-Br (CAS 2093387-36-9) in Research and Development


Synthesis of Custom PROTACs Targeting Novel Proteins of Interest

Lenalidomide-Br is the optimal starting material for synthesizing custom PROTACs that hijack the CRL4^CRBN E3 ubiquitin ligase complex . Its 4-bromo substituent serves as an ideal handle for direct conjugation to a linker molecule, which is then attached to a ligand for a target protein . This modular approach allows researchers to efficiently explore the degradation of a wide range of proteins, from well-validated oncogenic drivers to novel targets identified in functional genomics screens .

Development of High-Precision Cellular Assays for Target Engagement Studies

Due to its high purity and ability to be formulated at high concentrations in DMSO, Lenalidomide-Br from a source like TargetMol (T18064) is particularly well-suited for developing robust and reproducible cellular assays . When incorporated into a PROTAC, the resulting molecule can be used at precise, low-nanomolar concentrations (e.g., IC50 = 10 nM for SD-36) to study the kinetics and downstream effects of target protein degradation, minimizing off-target toxicity often associated with higher compound concentrations .

Comparative Analysis of Cereblon Ligands in Degrader Molecule Potency

This compound serves as a critical comparator for evaluating the performance of new cereblon ligands or linker chemistries in PROTAC design [1]. By using Lenalidomide-Br to construct a reference PROTAC, researchers can benchmark the degradation efficiency (e.g., DC50) and maximal degradation (Dmax) achieved with other ligand-linker combinations, providing a quantitative framework for structure-activity relationship (SAR) studies and lead optimization [1].

Preclinical Evaluation of STAT3 Degradation as a Therapeutic Strategy

As a direct precursor to the well-characterized STAT3 degrader SD-36, Lenalidomide-Br enables the consistent and scalable synthesis of this important tool compound . SD-36 is used extensively to interrogate the biological consequences of STAT3 loss in various cancer models, and having a reliable source of the starting material is essential for generating reproducible in vitro and in vivo efficacy data .

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